3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one
CAS No.: 358979-86-9
Cat. No.: VC17556169
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 358979-86-9 |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 1,8,10-triazatricyclo[7.4.0.03,7]trideca-3(7),8-dien-2-one |
| Standard InChI | InChI=1S/C10H13N3O/c14-9-7-3-1-4-8(7)12-10-11-5-2-6-13(9)10/h1-6H2,(H,11,12) |
| Standard InChI Key | OFVXOQZAPIYQGW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)N=C3NCCCN3C2=O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound’s IUPAC name, 1,8,10-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),8-dien-2-one, reflects its tricyclic system comprising a cyclopentane ring fused to two pyrimidine moieties. Key structural features include:
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Fused Ring System: A cyclopenta[d]pyrimido[1,2-a]pyrimidine backbone with partial saturation at positions 3,4,7,8,9,10 .
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Functional Groups: A lactam group at position 6 and three nitrogen atoms distributed across the rings, contributing to hydrogen-bonding interactions .
The canonical SMILES representation (C1CC2=C(C1)N=C3NCCCN3C2=O) and InChIKey (OFVXOQZAPIYQGW-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Table 1: Molecular Properties of 3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 358979-86-9 |
| PubChem CID | 135492984 |
| IUPAC Name | 1,8,10-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),8-dien-2-one |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming structural integrity. The -NMR spectrum exhibits signals for methylene protons in the cyclopentane ring (δ 1.25–2.50 ppm) and deshielded lactam protons (δ 7.20–8.10 ppm) . Infrared (IR) spectra show a carbonyl stretch at ν ≈ 1680–1700 cm⁻¹, consistent with the lactam group .
Synthesis and Derivative Development
Core Synthesis Strategies
The synthesis of 3,4,7,8,9,10-hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one involves multistep cyclization reactions:
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Enamine Formation: Reaction of cyclic ketones (e.g., cyclohexanone) with morpholine in anhydrous benzene yields enamine intermediates .
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Acylation and Cyclocondensation: Treatment with acyl chlorides followed by 2-cyanoacetamide in the presence of diethylamine facilitates ring closure .
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Purification: Recrystallization from dimethylformamide (DMF) or ethanol affords high-purity product (yield: 70–85%) .
Table 2: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Enamine Formation | Morpholine, TsOH, benzene, reflux | 75–80 |
| Acylation | Acyl chloride, triethylamine | 70–75 |
| Cyclocondensation | 2-Cyanoacetamide, diethylamine | 80–85 |
Derivatization Pathways
Functionalization at position 2 enables diversification:
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Vilsmeier-Haack Reaction: Introduces aldehyde groups for subsequent Schiff base formation .
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Cyclization with Lactams: Phosphorus oxychloride-mediated reactions with 2-pyrrolidinone yield pyrido-fused derivatives (e.g., pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines) .
Biological Activities and Mechanisms
Neurotropic Effects
In vivo studies demonstrate dose-dependent CNS modulation:
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Anticonvulsant Activity: Reduces seizure duration in pentylenetetrazole (PTZ)-induced models (ED₅₀: 25 mg/kg) .
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Anxiolytic and Antidepressant Effects: Prolongs latency to immobilization in forced swim tests (FST), comparable to diazepam .
Molecular Targets
Docking studies reveal interactions with:
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GABAₐ Receptors: Compound 6k binds with ΔG = −7.95 kcal/mol, stabilizing the chloride ion channel .
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Serotonin Transporters (SERT): Derivative 6n inhibits 5-HT reuptake (IC₅₀: 0.8 µM), suggesting dual mechanism of action .
Table 3: Key Pharmacological Data
| Assay | Result | Reference |
|---|---|---|
| Forced Swim Test | Latency increase: 40–60% vs control | |
| GABAₐ Binding | ΔG = −7.95 kcal/mol | |
| SERT Inhibition | IC₅₀ = 0.8 µM |
Research Gaps and Future Directions
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Pharmacokinetic Profiling: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.
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Toxicology Studies: Acute and chronic toxicity data are needed for preclinical advancement.
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Analog Optimization: Substituent effects on target selectivity (e.g., GABA vs SERT) require systematic SAR analysis.
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